molecular formula C7H14O3 B12394770 Ethyl 3-hydroxy-3-methylbutanoate-d6

Ethyl 3-hydroxy-3-methylbutanoate-d6

Cat. No.: B12394770
M. Wt: 152.22 g/mol
InChI Key: HKEDUIGHSRRIKD-XERRXZQWSA-N
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Description

Ethyl 3-hydroxy-3-methylbutanoate-d6 is a deuterium-labeled compound, specifically a deuterated form of Ethyl 3-hydroxy-3-methylbutanoate. This compound is often used in scientific research due to its unique properties, including its stability and the presence of deuterium atoms, which can be useful in various analytical techniques .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-hydroxy-3-methylbutanoate-d6 typically involves the deuteration of Ethyl 3-hydroxy-3-methylbutanoate. This process can be achieved through various methods, including catalytic hydrogenation using deuterium gas or the use of deuterated reagents in the synthesis process .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using deuterated reagents and catalysts. The process is optimized to ensure high yield and purity of the final product. The compound is then purified and characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm the incorporation of deuterium atoms .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-3-methylbutanoate-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Major Products

The major products formed from these reactions include:

Scientific Research Applications

Ethyl 3-hydroxy-3-methylbutanoate-d6 is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of Ethyl 3-hydroxy-3-methylbutanoate-d6 involves its interaction with various molecular targets and pathways. The presence of deuterium atoms can alter the compound’s metabolic and pharmacokinetic profiles, leading to differences in its biological activity compared to its non-deuterated counterpart. The compound can undergo various enzymatic reactions, leading to the formation of metabolites that can be studied to understand its effects .

Comparison with Similar Compounds

Ethyl 3-hydroxy-3-methylbutanoate-d6 can be compared with other similar compounds, such as:

    Ethyl 3-hydroxy-3-methylbutanoate: The non-deuterated form of the compound.

    Ethyl 3-hydroxy-3-methylbutyrate: Another ester with similar chemical properties.

    3-Hydroxy-3-methylbutanoic acid: The corresponding acid form of the compound.

The uniqueness of this compound lies in the presence of deuterium atoms, which can provide valuable insights into reaction mechanisms and metabolic pathways that are not possible with non-deuterated compounds .

Properties

Molecular Formula

C7H14O3

Molecular Weight

152.22 g/mol

IUPAC Name

ethyl 4,4,4-trideuterio-3-hydroxy-3-(trideuteriomethyl)butanoate

InChI

InChI=1S/C7H14O3/c1-4-10-6(8)5-7(2,3)9/h9H,4-5H2,1-3H3/i2D3,3D3

InChI Key

HKEDUIGHSRRIKD-XERRXZQWSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(CC(=O)OCC)(C([2H])([2H])[2H])O

Canonical SMILES

CCOC(=O)CC(C)(C)O

Origin of Product

United States

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